![molecular formula C15H24N2O4 B12285235 11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Amino-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The modification of artemisinin to include an amino group and an aza moiety enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-11-azaartemisinin typically involves the modification of artemisinin through a series of chemical reactions. One common method involves the reaction of artemisinin with hydrazine hydrate in a mixture of chloroform and methanol at low temperatures to yield N-amino-11-azaartemisinin . Another approach includes the use of click chemistry, where 11-azaartemisinin is reacted with various azides under mild conditions to produce a range of derivatives .
Industrial Production Methods
Industrial production of N-Amino-11-azaartemisinin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Amino-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the artemisinin core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of N-Amino-11-azaartemisinin include hydrazine hydrate, azides, and various oxidizing and reducing agents. Reaction conditions often involve solvents like chloroform, methanol, and tetrahydrofuran, with temperature control being crucial for optimal yields .
Major Products Formed
The major products formed from the reactions of N-Amino-11-azaartemisinin include various substituted derivatives, which can exhibit enhanced biological activities. These derivatives are often evaluated for their potential as therapeutic agents .
Applications De Recherche Scientifique
N-Amino-11-azaartemisinin has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-Amino-11-azaartemisinin involves its interaction with molecular targets within cells. The compound is believed to generate reactive oxygen species (ROS) that damage cellular components, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and malaria parasites . The molecular pathways involved include the disruption of mitochondrial function and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-azaartemisinin: The parent compound from which N-Amino-11-azaartemisinin is derived.
N-substituted 11-azaartemisinins: These compounds have various substituents attached to the nitrogen atom, enhancing their biological activities.
Uniqueness
N-Amino-11-azaartemisinin stands out due to its unique combination of an amino group and an aza moiety, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .
Propriétés
Formule moléculaire |
C15H24N2O4 |
|---|---|
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3 |
Clé InChI |
SDPLWYWNQUROTR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


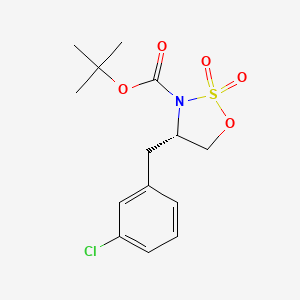
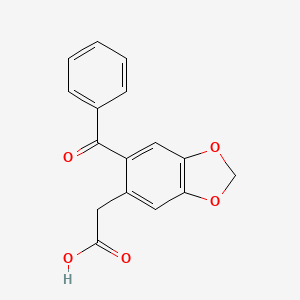
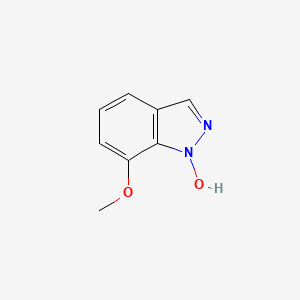
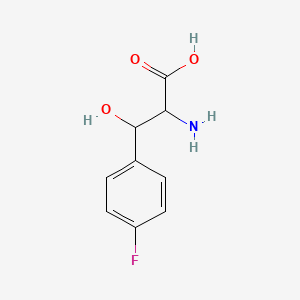
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

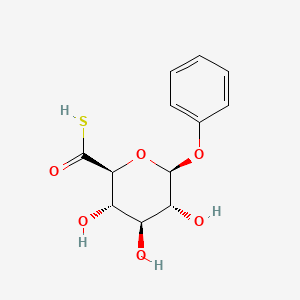
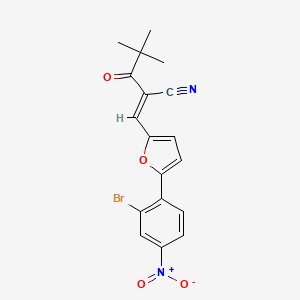
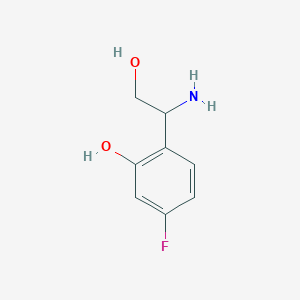
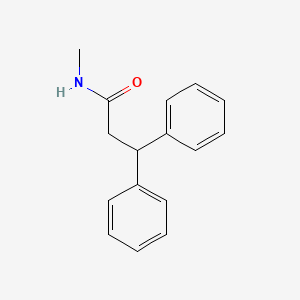
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
